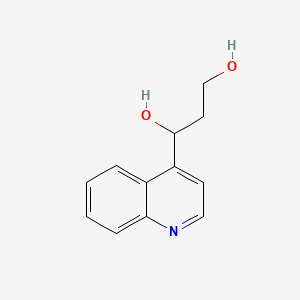
(S)-1-(4-Quinolyl)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-Quinolyl)-1,3-propanediol is a chiral compound that features a quinoline moiety attached to a propanediol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Quinolyl)-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-quinolinecarboxaldehyde and (S)-1,3-propanediol.
Condensation Reaction: The aldehyde group of 4-quinolinecarboxaldehyde reacts with the hydroxyl group of (S)-1,3-propanediol under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-1-(4-Quinolyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce dihydroquinoline derivatives.
科学研究应用
(S)-1-(4-Quinolyl)-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(4-Quinolyl)-1,3-propanediol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the compound can interact with enzymes, altering their activity and function.
相似化合物的比较
Similar Compounds
®-1-(4-Quinolyl)-1,3-propanediol: The enantiomer of (S)-1-(4-Quinolyl)-1,3-propanediol with similar chemical properties but different biological activity.
4-Quinolylmethanol: A simpler compound with a quinoline moiety attached to a methanol group.
Quinoline-4-carboxylic acid: A quinoline derivative with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a quinoline moiety and a propanediol backbone. This combination of features makes it a versatile compound with diverse applications in various fields.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
1-quinolin-4-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H13NO2/c14-8-6-12(15)10-5-7-13-11-4-2-1-3-9(10)11/h1-5,7,12,14-15H,6,8H2 |
InChI 键 |
ZJAOGDASDPKLCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















